2,4,6-Triaminoquinazoline

Vue d'ensemble

Description

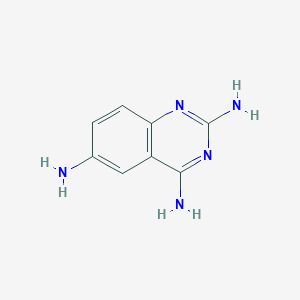

2,4,6-Triaminoquinazoline (TAQ) is a nitrogen-containing heterocyclic compound with a quinazoline backbone substituted with amino groups at positions 2, 4, and 5. It is synthesized via the reduction of 2,4-diamino-6-nitroquinazoline using hydrogen gas and a Raney nickel catalyst under high pressure . TAQ has garnered significant attention as a bioactive molecule, particularly in antiparasitic drug discovery.

TAQ is a potent inhibitor of Leishmania major pteridine reductase (LmPTR1), a key enzyme in the salvage pathway of pteridines essential for parasite survival . Structural studies (PDB ID: 1W0C) reveal that TAQ binds to LmPTR1 in a ternary complex with NADPH, mimicking the pterin head group of methotrexate (MTX) but lacking MTX’s bulky glutamate tail . This compact structure allows TAQ to inhibit LmPTR1 with a comparable inhibition constant (Kᵢ) to MTX, despite its smaller size .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Synthèse de Niementowski : Cette méthode implique la réaction de l'acide anthranilique avec la formamide, conduisant à la formation de dérivés de la quinazoline.

Réaction de substitution aromatique nucléophile (SNAr) : Cette réaction implique la substitution d'un groupe partant sur un cycle aromatique par un nucléophile, conduisant à la formation de dérivés de la quinazoline.

Méthodes de production industrielle

La production industrielle de la 2,4,6-triaminoquinazoline implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les méthodes et les conditions spécifiques peuvent varier en fonction de l'application souhaitée et de la disponibilité des matières premières .

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : La 2,4,6-triaminoquinazoline peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Nucléophiles : Ammoniac, amines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinazoline avec différents groupes fonctionnels, qui peuvent présenter une gamme d'activités biologiques .

Applications de la recherche scientifique

Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.

Biologie : Investigated for its role in inhibiting enzymes and modulating biological pathways.

Médecine : Explored for its potential as an anticancer, antifungal, and antiviral agent.

Industrie : Utilized in the development of new materials and pharmaceuticals.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'elle inhibait la xanthine oxydase, une enzyme impliquée dans le métabolisme des purines . Cette inhibition peut entraîner une diminution de la production d'acide urique, ce qui en fait un traitement potentiel de la goutte . De plus, la this compound peut agir comme un piégeur de superoxyde, réduisant le stress oxydatif dans les cellules .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in inhibiting enzymes and modulating biological pathways.

Medicine: Explored for its potential as an anticancer, antifungal, and antiviral agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of quinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, making it a potential treatment for gout . Additionally, quinazoline-2,4,6-triamine can act as a superoxide scavenger, reducing oxidative stress in cells .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Methotrexate (MTX)

- Structure : MTX contains a pteridine ring linked to a glutamate moiety.

- Mechanism : Broad-spectrum antifolate targeting dihydrofolate reductase (DHFR) and PTR1.

- Comparison :

- TAQ lacks the glutamate tail, reducing off-target effects but limiting binding affinity in some contexts.

- TAQ’s Kᵢ for LmPTR1 is similar to MTX, but MTX exhibits stronger inhibition of human DHFR, contributing to toxicity .

- Key Finding : TAQ’s specificity for LmPTR1 over human enzymes makes it a safer candidate for antileishmanial therapy .

N9-Substituted Quinazolines

- Examples : Compounds 5–13 (N9-alkylated derivatives of TAQ) .

- Synthesis : TAQ serves as a precursor for reductive amination with aldehydes (e.g., benzaldehyde, naphthaldehyde) to enhance lipophilicity .

- Comparison :

- N9-substitution increases lipophilicity, improving cell membrane penetration compared to TAQ .

- Derivatives like compound 6b (Ki = 37 nM for LmPTR1) outperform TAQ in potency due to optimized hydrophobic interactions .

- Trade-off : Higher lipophilicity may reduce solubility, complicating formulation .

Pteridine Analogues

- Examples: Diaminopteridines and dihydrofolate reductase (DHFR) inhibitors.

- Comparison :

Key Research Findings

TAQ vs. MTX :

- TAQ’s binding to LmPTR1 involves hydrogen bonds with Asp161 and Tyr194, mimicking MTX’s pterin interactions but avoiding steric clashes caused by MTX’s glutamate .

- Implication : TAQ is a template for designing smaller, selective PTR1 inhibitors .

N9-Substituted Derivatives :

- Alkylation at N9 improves activity against Pneumocystis carinii and Toxoplasma gondii DHFR, demonstrating TAQ’s versatility as a scaffold .

Activité Biologique

2,4,6-Triaminoquinazoline is a heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound consists of a quinazoline core with three amino groups located at positions 2, 4, and 6. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular pathways. Notably:

- Inhibition of Enzymes : It has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which can be beneficial in conditions like gout .

- Antiparasitic Activity : Studies indicate that derivatives of this compound exhibit potent inhibition against dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, making it a candidate for treating infections caused by these pathogens .

Biological Activities

The compound exhibits a range of biological activities, which are summarized as follows:

- Anticancer Activity : Some studies have reported that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines .

- Antifungal and Antiviral Properties : Research has shown potential antifungal and antiviral activities, although the specific mechanisms remain an area for further investigation .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, indicating potential use in treating inflammatory diseases .

Table 1: Biological Activities of this compound vs. Related Compounds

| Compound | Anticancer Activity | Antiparasitic Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Potent | Present |

| Quinazoline | Low | Moderate | Absent |

| 2,4-Diaminoquinazoline | High | High | Moderate |

This table highlights the relative biological activities of this compound compared to other quinazoline derivatives. Its unique structure allows it to outperform many related compounds in specific therapeutic areas.

Case Studies and Research Findings

Recent research has focused on synthesizing various analogues of this compound to enhance its biological efficacy. For instance:

- Study on Antiparasitic Activity : A study synthesized N9-substituted derivatives which showed increased potency against Toxoplasma gondii DHFR. The most effective derivative exhibited a potency increase by up to nine-fold compared to unmodified compounds .

- Cancer Cell Studies : In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines more effectively than traditional chemotherapeutics like methotrexate .

Q & A

Q. Basic: What are the standard laboratory synthesis protocols for 2,4,6-Triaminoquinazoline (TAQ), and how is its purity validated?

Answer:

TAQ is synthesized via hydrogenation of 2,4-diamino-6-nitroquinazoline (CAS: N/A) using Raney nickel as a catalyst under hydrogen pressure (30–35 psi) for 3 hours, yielding the intermediate this compound (15) . Subsequent derivatization involves reductive alkylation with aldehydes (e.g., benzaldehyde, acetaldehyde) using sodium cyanoborohydride, achieving yields of 9–67% depending on substituents .

Purity Validation:

- Chromatography: HPLC or GC-MS for quantitative analysis.

- Spectroscopy: -NMR and -NMR for structural confirmation.

- Certification: Certificate of Analysis (COA) with >97% purity thresholds, as per standardized laboratory protocols .

Q. Basic: What safety protocols are critical when handling TAQ in research settings?

Answer:

TAQ requires adherence to general hazardous chemical guidelines due to potential skin/eye irritation and respiratory toxicity (based on analog compounds) :

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid aerosol inhalation.

- Emergency Measures: Immediate rinsing with water for skin/eye contact and medical consultation.

- Storage: In airtight containers, away from oxidizers and ignition sources .

Q. Advanced: How is TAQ’s inhibitory activity against Leishmania major pteridine reductase (LmPTR1) mechanistically evaluated?

Answer:

TAQ’s inhibition mechanism is studied via:

- Enzyme Assays: Competitive inhibition assays using NADPH cofactor, measuring (inhibition constant) via spectrophotometric monitoring of substrate turnover .

- X-ray Crystallography: Resolving TAQ-LmPTR1-NADPH ternary complexes (PDB ID: N/A) to identify binding interactions, such as hydrogen bonding with active-site residues (e.g., Asp161, Tyr194) .

- Structure-Activity Relationship (SAR): Modifying TAQ’s amino groups to enhance binding affinity, guided by computational docking (e.g., AutoDock Vina) .

Table 1: Key Inhibitory Parameters of TAQ Derivatives

| Derivative | Target Enzyme | (nM) | Binding Mode |

|---|---|---|---|

| TAQ | LmPTR1 | Not reported | Substrate-like |

| 6b* | LmPTR1 | 37 | Competitive inhibition |

| *Compound 6b from Cavazzutti et al. . |

Q. Advanced: How do structural modifications of TAQ improve its therapeutic selectivity?

Answer:

- N9-Alkylation: Introducing alkyl chains (e.g., cyclopropane) at the N9 position enhances lipophilicity and membrane permeability, improving bioavailability .

- Aromatic Substitutions: Adding halogenated or methoxy groups to the quinazoline ring increases target specificity by sterically blocking off-target interactions .

- Hybrid Molecules: Conjugating TAQ with sulfonamide or triazole moieties augments anti-proliferative activity against parasitic and cancer cell lines .

Methodological Workflow:

Reductive Alkylation: Use NaCNBH for stable secondary amine formation.

In Vitro Screening: Test modified derivatives against LmPTR1 and human DHFR to assess selectivity .

Q. Data Contradiction: How should researchers reconcile discrepancies in reported IC50_{50}50/KiK_iKi values for TAQ across studies?

Answer:

Discrepancies arise due to:

- Assay Conditions: Variations in pH, temperature, or NADPH concentration.

- Enzyme Sources: Recombinant vs. native LmPTR1 may exhibit differing kinetics.

- Compound Purity: Impurities >3% skew dose-response curves .

Resolution Strategies:

- Standardize protocols using WHO-recommended assay buffers.

- Validate purity via orthogonal methods (e.g., LC-MS, elemental analysis).

- Cross-reference with crystallographic data to confirm binding modes .

Q. Crystallography: What binding insights guide TAQ-based inhibitor design?

Answer:

TAQ’s co-crystal structure with LmPTR1 (2004 study) reveals:

- Key Interactions: Hydrogen bonds between TAQ’s amino groups and LmPTR1’s Asp161 and Tyr194.

- Hydrophobic Pocket: The quinazoline core occupies a conserved pocket, making it resistant to mutation-driven resistance .

- Design Implications: Introducing bulky substituents at C2/C4 positions minimizes enzyme active-site deformation .

Q. Analytical Techniques: What advanced methods confirm TAQ’s stability under experimental conditions?

Answer:

Propriétés

IUPAC Name |

quinazoline-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,9H2,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBWEZVYRBKOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303497 | |

| Record name | 2,4,6-Triaminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13741-90-7 | |

| Record name | 2,4,6-Triaminoquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013741907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13741-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Triaminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13741-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIAMINOQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZD2M6Q8CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.